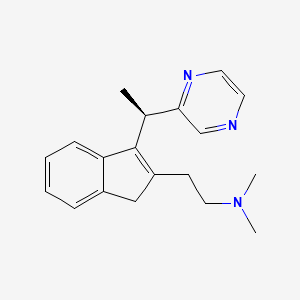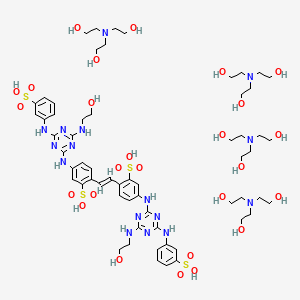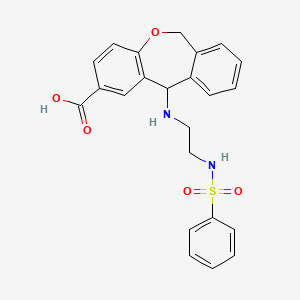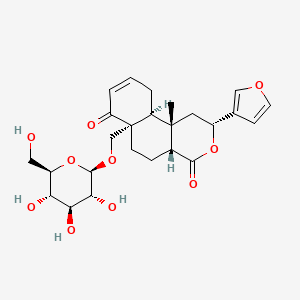
epi-12-palmatoside G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epi-12-palmatoside G is a naturally occurring compound found in the plant Fibraurea tinctoria. It belongs to the class of glycosides and has been studied for its various biological activities, including its potential anti-inflammatory and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of epi-12-palmatoside G involves several steps, starting from the extraction of the compound from the plant source. The extraction is typically done using methanol as a solvent. The compound is then purified using chromatographic techniques .
Industrial Production Methods
The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) is common in the purification process .
Analyse Des Réactions Chimiques
Types of Reactions
Epi-12-palmatoside G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Chemistry: It is used as a reference compound in analytical studies and for the synthesis of related glycosides.
Biology: The compound has shown potential anti-inflammatory and antioxidant activities, making it a subject of interest in biological research.
Medicine: Epi-12-palmatoside G is being investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries
Mécanisme D'action
The mechanism of action of epi-12-palmatoside G involves its interaction with various molecular targets and pathways. It has been found to inhibit the production of nitric oxide (NO) from macrophages, which is a key mediator of inflammation. The compound also inhibits the activity of cytochrome P450 3A4, an enzyme involved in drug metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Epi-12-palmatoside G is similar to other glycosides found in Fibraurea tinctoria, such as fibraurin, fibraurinoside, fibrauretin A, and epifibrauretinoside A .
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure and its unique biological activities. Its ability to inhibit NO production and cytochrome P450 3A4 activity makes it a compound of particular interest in anti-inflammatory and drug metabolism studies .
Propriétés
Numéro CAS |
960496-89-3 |
|---|---|
Formule moléculaire |
C25H32O10 |
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
(2R,4aR,6aR,10aS,10bS)-2-(furan-3-yl)-10b-methyl-6a-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4a,5,6,10,10a-hexahydro-1H-benzo[f]isochromene-4,7-dione |
InChI |
InChI=1S/C25H32O10/c1-24-9-15(13-6-8-32-11-13)34-22(31)14(24)5-7-25(17(24)3-2-4-18(25)27)12-33-23-21(30)20(29)19(28)16(10-26)35-23/h2,4,6,8,11,14-17,19-21,23,26,28-30H,3,5,7,9-10,12H2,1H3/t14-,15+,16+,17-,19+,20-,21+,23+,24+,25-/m0/s1 |
Clé InChI |
YROXDMYKXGMKSM-MVKHKFTQSA-N |
SMILES isomérique |
C[C@@]12C[C@@H](OC(=O)[C@@H]1CC[C@@]3([C@H]2CC=CC3=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5 |
SMILES canonique |
CC12CC(OC(=O)C1CCC3(C2CC=CC3=O)COC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


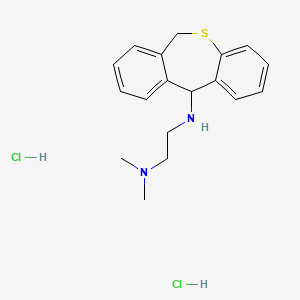
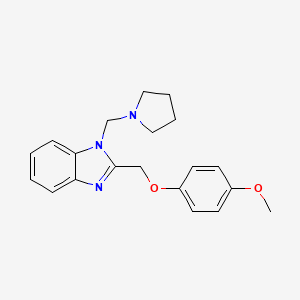


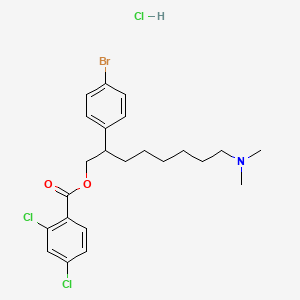
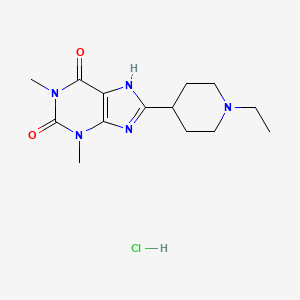
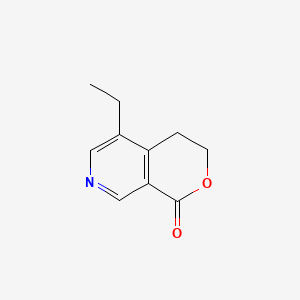
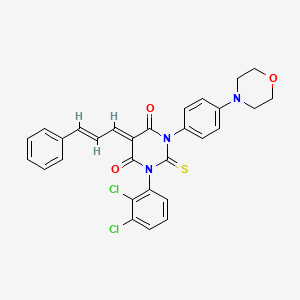
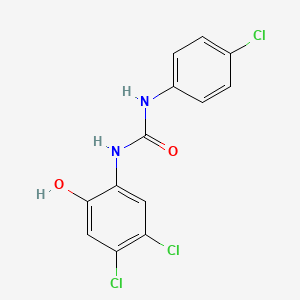
![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)

